
N-(sec-Butyl)-5-(1-isopropylpyrrolidin-2-yl)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(sec-Butyl)-5-(1-isopropylpyrrolidin-2-yl)pyridin-2-amine” is a synthetic organic compound that belongs to the class of pyridine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(sec-Butyl)-5-(1-isopropylpyrrolidin-2-yl)pyridin-2-amine” typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, various functional groups can be introduced through substitution reactions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized separately and then attached to the pyridine ring through nucleophilic substitution or other coupling reactions.
Addition of sec-Butyl and Isopropyl Groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen or carbon atoms adjacent to the nitrogen.
Reduction: Reduction reactions might be used to modify the functional groups or to reduce any double bonds present in the structure.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the pyridine ring or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to fully saturated derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications, such as acting as a drug candidate for certain diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
類似化合物との比較
Similar Compounds
- N-(sec-Butyl)-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine
- N-(sec-Butyl)-5-(1-ethylpyrrolidin-2-yl)pyridin-2-amine
- N-(sec-Butyl)-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine
Uniqueness
The uniqueness of “N-(sec-Butyl)-5-(1-isopropylpyrrolidin-2-yl)pyridin-2-amine” lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. This makes it a valuable compound for targeted research and development.
特性
分子式 |
C16H27N3 |
|---|---|
分子量 |
261.41 g/mol |
IUPAC名 |
N-butan-2-yl-5-(1-propan-2-ylpyrrolidin-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C16H27N3/c1-5-13(4)18-16-9-8-14(11-17-16)15-7-6-10-19(15)12(2)3/h8-9,11-13,15H,5-7,10H2,1-4H3,(H,17,18) |
InChIキー |
OBRGPSBTKPREKR-UHFFFAOYSA-N |
正規SMILES |
CCC(C)NC1=NC=C(C=C1)C2CCCN2C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 2-(hydroxymethyl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B11806083.png)
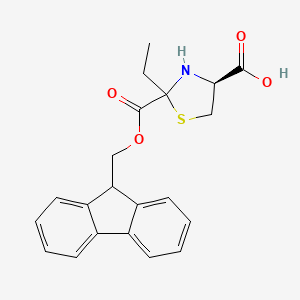
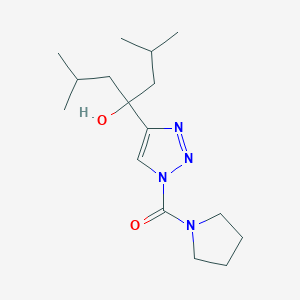
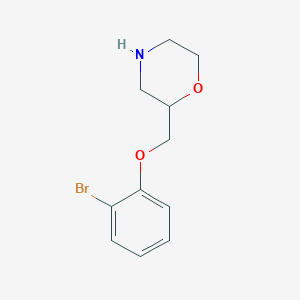
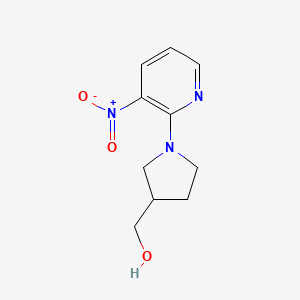

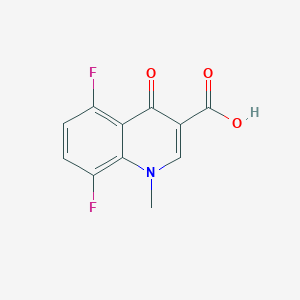
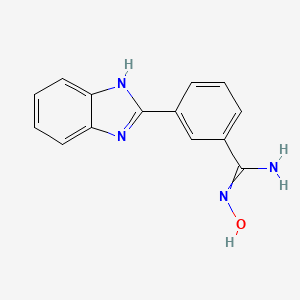
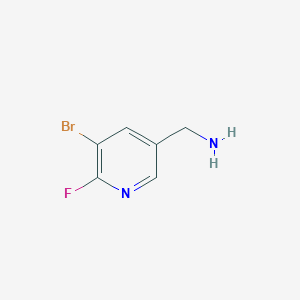

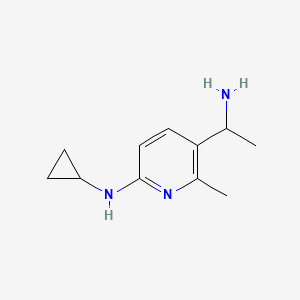

![2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-N-propan-2-ylpropanamide](/img/structure/B11806154.png)

